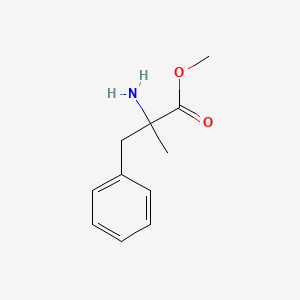
tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a 3-oxocyclobutyl moiety. It is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with appropriate reagents to introduce the 3-oxocyclobutyl group. One common method involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with butyllithium (BuLi) in the presence of N,N’-dimethylpropylene urea, followed by the addition of a suitable alkylating agent .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various piperidine derivatives .
Biology and Medicine: Its unique structure allows it to interact with biological targets, making it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and versatility make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
tert-Butyl 4-oxopiperidine-1-carboxylate: This compound is structurally similar but lacks the 3-oxocyclobutyl group.
N-Boc-4-piperidineacetaldehyde: Another related compound with a different functional group arrangement.
1-Boc-3-piperidone: Similar in structure but with variations in the piperidine ring.
Uniqueness: tert-Butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate is unique due to the presence of the 3-oxocyclobutyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such structural features are desired.
Propiedades
Número CAS |
203661-72-7 |
|---|---|
Fórmula molecular |
C14H23NO3 |
Peso molecular |
253.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



